molecular formula C24H18N2O7 B3603481 N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-nitrophenoxy)acetamide

N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B3603481
M. Wt: 446.4 g/mol
InChI Key: VYLKYOQDEKQQHS-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[2-methoxy-5-(2-oxochromen-3-yl)phenyl]-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O7/c1-31-21-11-10-15(17-12-16-6-2-4-8-20(16)33-24(17)28)13-18(21)25-23(27)14-32-22-9-5-3-7-19(22)26(29)30/h2-13H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLKYOQDEKQQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)NC(=O)COC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate diketone under acidic conditions.

    Nitration of Phenol: The phenol group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling Reaction: The chromenyl intermediate is then coupled with the nitrated phenol using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

    Acetylation: The final step involves the acetylation of the coupled product using acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-nitrophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a fluorescent probe due to the chromenyl group, which can be used in imaging and diagnostic applications.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties, leveraging its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-nitrophenoxy)acetamide involves its interaction with various molecular targets. The chromenyl group can intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity. Additionally, the nitrophenoxy group can undergo redox reactions, generating reactive oxygen species that induce cellular stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-aminophenoxy)acetamide
  • **N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-hydroxyphenoxy)acetamide

Uniqueness

N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-nitrophenoxy)acetamide is unique due to the presence of both the chromenyl and nitrophenoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one of these functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-nitrophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-nitrophenoxy)acetamide

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